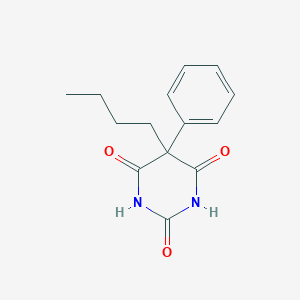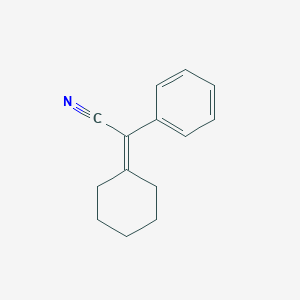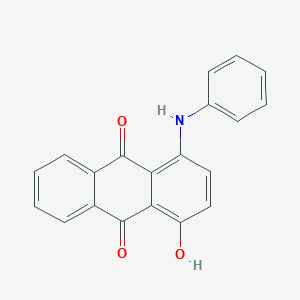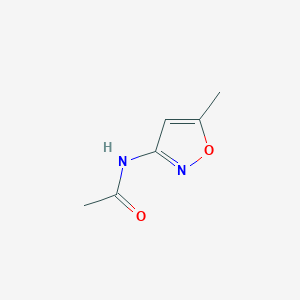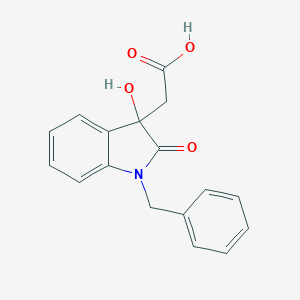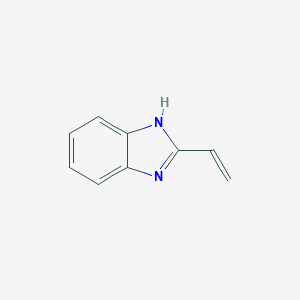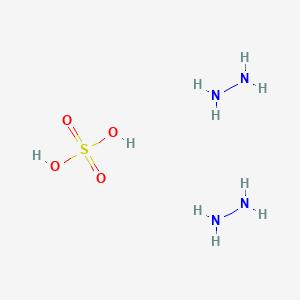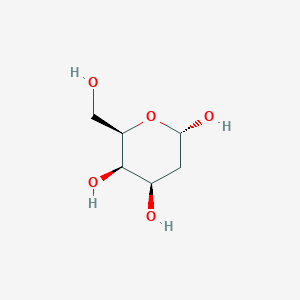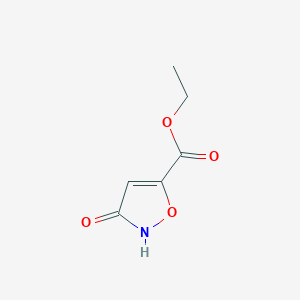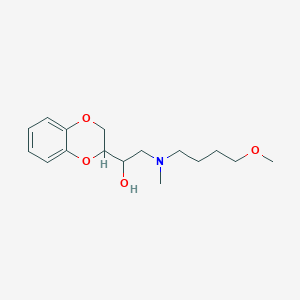
alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol, also known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances. MDBP is a derivative of the compound 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and has been found to have similar effects on the central nervous system. In recent years, MDBP has gained attention in the scientific community due to its potential applications in the field of neuroscience research.
Wirkmechanismus
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol works by binding to and activating serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can produce a range of effects on the central nervous system, including euphoria, increased sociability, and altered perception.
Biochemische Und Physiologische Effekte
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been found to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several advantages as a research tool, including its ability to selectively activate specific neurotransmitter receptors in the brain, its ease of synthesis, and its relatively low toxicity. However, there are also limitations to using alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol in laboratory experiments, including the potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol. One area of interest is the development of new compounds based on the structure of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol that have improved efficacy and safety profiles. Another direction is the investigation of the long-term effects of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol on the brain and behavior, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Synthesemethoden
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol typically begins with the reaction of 3,4-methylenedioxyphenylpropan-2-amine with formaldehyde, followed by the addition of butylamine and sodium cyanoborohydride. The resulting product is then subjected to a series of purification steps to obtain pure alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol.
Wissenschaftliche Forschungsanwendungen
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been used in several scientific studies to investigate its effects on the central nervous system. One study found that alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. Another study showed that alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can enhance the activity of certain brain regions involved in memory and learning.
Eigenschaften
CAS-Nummer |
13627-82-2 |
|---|---|
Produktname |
alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol |
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[4-methoxybutyl(methyl)amino]ethanol |
InChI |
InChI=1S/C16H25NO4/c1-17(9-5-6-10-19-2)11-13(18)16-12-20-14-7-3-4-8-15(14)21-16/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3 |
InChI-Schlüssel |
HBARXCFXLPAYCK-UHFFFAOYSA-N |
SMILES |
CN(CCCCOC)CC(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CN(CCCCOC)CC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



